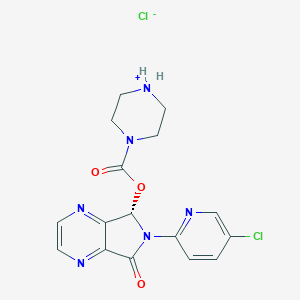

SEP-174559 hydrochloride

Vue d'ensemble

Description

SEP-174559 hydrochloride is a chemical compound with the molecular formula C16H15ClN6O3 . It is a small molecule drug and is known by other names such as (S)-desmethylzopiclone and (S)-DMZ .

Molecular Structure Analysis

The molecular structure of SEP-174559 hydrochloride is represented by the formula C16H15ClN6O3 . The average mass of the molecule is 411.243 Da and the monoisotopic mass is 410.066101 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of SEP-174559 hydrochloride include a molecular formula of C16H15ClN6O3 , an average mass of 411.243 Da , and a monoisotopic mass of 410.066101 Da . The melting point of SEP-174559 hydrochloride is between 217 - 221°C (dec.) .

Applications De Recherche Scientifique

Neuroscience Research

SEP-174559 hydrochloride has been studied for its potential effects on the central nervous system. It acts on the GABAA receptors, which are pivotal in the regulation of neuronal excitability. This compound has been found to potentiate GABAA receptor currents, suggesting it may increase GABA binding affinity, particularly in receptors containing the γ2 subunit . This could have implications for the development of new anxiolytic drugs or for research into the modulation of synaptic transmission.

Dermatology Applications

While direct applications in dermatology for SEP-174559 hydrochloride are not well-documented, its parent compound and related benzodiazepine receptor agonists have been studied for their effects on skin conditions. For instance, metabolites of benzodiazepine receptor agonists have been measured in urine to confirm the intake of substances that may affect skin conditions . This could be relevant for understanding the systemic effects of dermatological medications.

Musculoskeletal Disease Treatment

SEP-174559 hydrochloride’s role as a GABAA receptor antagonist suggests potential applications in treating musculoskeletal diseases. The modulation of GABAA receptors can influence muscle spasticity, which is a common symptom in various musculoskeletal conditions . Research in this area could lead to new therapeutic approaches for managing muscle tone and mobility.

Pharmacological Studies

In pharmacology, SEP-174559 hydrochloride’s action as a GABAA receptor antagonist offers a valuable tool for studying the pharmacodynamics of GABAergic transmission. It can be used to investigate the role of GABA receptors in drug interactions and the side effects of GABA-modulating drugs . This is crucial for the development of safer and more effective medications.

Toxicology

The compound’s metabolites have been analyzed in forensic toxicology to confirm the oral intake of benzodiazepine receptor agonists . Understanding the metabolic pathways and the presence of SEP-174559 hydrochloride in biological specimens can aid in the detection and interpretation of toxicological data, which is essential for both clinical and forensic investigations.

Forensic Science

SEP-174559 hydrochloride can be used in forensic science to study the metabolism of benzodiazepine-like substances. The measurement of its metabolites in biological samples can help determine the time and route of administration, which is important for legal medicine and chemical toxicology studies .

Mécanisme D'action

Target of Action

The primary target of SEP-174559 hydrochloride is the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

SEP-174559 hydrochloride acts as a GABAA receptor antagonist . Antagonists are substances that inhibit the function of a receptor by binding to it. In this case, SEP-174559 hydrochloride binds to the GABAA receptor and inhibits its function, which can lead to changes in neural signaling.

Propriétés

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVDCBVWUQHQPB-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184145 | |

| Record name | SEP-174559 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SEP-174559 hydrochloride | |

CAS RN |

300701-71-7 | |

| Record name | SEP-174559 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300701717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEP-174559 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEP-174559 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U95UPE24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)

![(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B121294.png)